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Compound of Interest

Compound Name: O-Anisidine

Cat. No.: B045086

Introduction

O-Anisidine, also known as 2-methoxyaniline, is an organic compound with the chemical
formula CHsOCesHaNHz2. It serves as a crucial intermediate in the synthesis of various dyes,
pigments, and pharmaceuticals. A thorough understanding of its structural and electronic
properties is essential for its application in research and development. This technical guide
provides an in-depth overview of the spectroscopic characterization of O-Anisidine using
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy. The presented data and protocols are intended to assist researchers, scientists,
and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For O-Anisidine, both *H and 13C NMR spectroscopy
are employed to elucidate the arrangement of protons and carbon atoms within the molecule.

1H NMR Spectral Data

The *H NMR spectrum of O-Anisidine, typically recorded in deuterated chloroform (CDCIs),
reveals distinct signals corresponding to the aromatic protons, the amine protons, and the
methoxy protons.
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Proton Assignment

Chemical Shift (d) in ppm

Aromatic Protons

6.75 - 6.85 (m, 4H)

Amine Protons (NH2)

3.86 (s, 2H)

Methoxy Protons (OCHs)

3.88 (s, 3H)

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of O-Anisidine.

Carbon Assignment

Chemical Shift (d) in ppm

C-O (aromatic)

146.9

C-N (aromatic)

137.9

Aromatic CH

121.3,118.8, 115.1, 110.5

Methoxy Carbon (OCHs3)

55.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of O-Anisidine shows characteristic
absorption bands for the amine (N-H), methoxy (C-O), and aromatic (C=C and C-H) groups.[1]

[2][3]
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Vibrational Mode Frequency (cm~1)
N-H Stretch (amine) 3430 - 3350
C-H Stretch (aromatic) 3050 - 3000
C-H Stretch (methyl) 2950 - 2850
C=C Stretch (aromatic) 1620 - 1580
C-N Stretch (aromatic amine) 1280 - 1250
C-O Stretch (aryl ether) 1250 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of O-Anisidine, typically recorded in ethanol or methanol, exhibits
absorption bands corresponding to Tt — T* transitions of the benzene ring.[4][5]

Solvent A_max (nm) Molar Absorptivity (€)
Ethanol 236, 286 Not specified[5]
Methanol 235, 285 Not specified

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of O-
Anisidine.

NMR Spectroscopy (*H and 13C)

A solution of O-Anisidine is prepared by dissolving approximately 10-20 mg of the sample in
about 0.5-0.7 mL of a deuterated solvent, commonly CDCls, in an NMR tube.[6][7][8][9] The
spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300
MHz or higher for tH NMR. For 3C NMR, a higher number of scans is usually required to obtain
a good signal-to-noise ratio.

IR Spectroscopy
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For a liquid sample like O-Anisidine, the IR spectrum can be obtained by placing a thin film of
the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Alternatively, a solution of the sample in a suitable solvent (e.g., CCls) can be prepared and
placed in a liquid sample cell. The spectrum is then recorded using an FT-IR spectrometer.[1]

UV-Vis Spectroscopy

A dilute solution of O-Anisidine is prepared in a UV-transparent solvent, such as ethanol or
methanol. The concentration is typically in the range of 10-# to 10~> M. The solution is placed
in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately
200-400 nm using a UV-Vis spectrophotometer.[5]
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Caption: Workflow for the spectroscopic characterization of O-Anisidine.
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Caption: Relationship between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of O-Anisidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045086#spectroscopic-characterization-of-o-
anisidine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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